

# The Lewis A Trisaccharide: A Key Player in Tumor Progression and Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Lewis A trisaccharide |           |
| Cat. No.:            | B1139678              | Get Quote |

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Lewis A (Lea) trisaccharide, a carbohydrate antigen, has emerged as a significant molecule in oncology. Its expression is frequently altered in various carcinomas, playing a crucial role in tumor progression, metastasis, and offering potential as both a biomarker and a therapeutic target. This guide provides a comprehensive overview of the **Lewis A trisaccharide** as a tumor-associated carbohydrate antigen, detailing its structure, biosynthesis, clinical significance, and the experimental methodologies used for its study.

## Structure and Biosynthesis of Lewis A

The **Lewis A trisaccharide** is a fundamental carbohydrate structure, chemically defined as  $\beta$ -D-galactosyl- $(1 \rightarrow 3)$ - $[\alpha$ -L-fucopyranosyl- $(1 \rightarrow 4)]$ -N-acetyl-D-glucosamine (Gal $\beta$ 1-3[Fuc $\alpha$ 1-4]GlcNAc).[1] Its synthesis is dependent on the activity of fucosyltransferase 3 (FUT3), also known as the Lewis enzyme.[2] This enzyme catalyzes the addition of a fucose residue in an  $\alpha$ 1,4 linkage to the N-acetylglucosamine (GlcNAc) of a type 1 precursor chain (Gal $\beta$ 1-3GlcNAc).[3][4] The expression of Lewis A is characteristic of individuals who are non-secretors, meaning they lack a functional FUT2 (secretor) enzyme.[4]

In many cancer types, the glycosylation machinery of the cell is altered, leading to the aberrant expression of Lewis A and its sialylated form, sialyl Lewis A (sLea), also known as CA19-9.[5] The synthesis of sLea involves an additional step where a sialic acid residue is added to the galactose of the Lewis A structure.[6]



# Clinical Significance of Lewis A Expression in Cancer

Elevated expression of Lewis A and sialyl Lewis A is observed in several adenocarcinomas, including those of the colon, pancreas, stomach, and lung.[5][7] This aberrant expression is often correlated with a more aggressive tumor phenotype and poorer patient prognosis.

Data Presentation: Quantitative Analysis of Lewis Antigen Expression and Clinical Outcomes



| Cancer<br>Type          | Antigen                  | Method of<br>Detection   | Key<br>Findings                                                                                                                                                                                                                              | Patient<br>Cohort                              | Reference |
|-------------------------|--------------------------|--------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------|-----------|
| Colorectal<br>Carcinoma | Sialyl Lewis A<br>(SLA)  | Immunohisto<br>chemistry | sla<br>expression<br>detected in<br>75.4% of<br>primary<br>tumors.<br>Significant<br>correlation<br>with regional<br>lymph node<br>metastasis (P<br>< 0.005),<br>recurrence (P<br>< 0.005), and<br>postoperative<br>survival (P <<br>0.001). | 309 surgically resected primary tumors         | [8]       |
| Colorectal<br>Cancer    | Lewis A (Lea)            | Immunohisto<br>chemistry | Lea<br>expressed in<br>68.3% of<br>carcinomas.                                                                                                                                                                                               | 101 patients with primary colorectal carcinoma | [9][10]   |
| Gastric<br>Cancer       | Sialyl Lewis A<br>(sLea) | Flow Cytometry           | Frequency of sLea expression was significantly higher in patients with lymphatic invasion (ly2/ly3 vs. ly1, p<0.05) and lymph node                                                                                                           | 38 patients with gastric cancer                | [7]       |



|                      |                            |                          | metastasis<br>(pN3 vs.<br>pN0/pN1,<br>p<0.05).                                                                                                                               |                                     |         |
|----------------------|----------------------------|--------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|---------|
| Gastric<br>Cancer    | Lewis<br>Antigens          | Immunohisto<br>chemistry | Le(a-b-) phenotype was most prevalent in tumor tissue, while Le(a- b+) was most common in uninvolved mucosa. Sialyl-Lea and sialyl-Lex were highly expressed in tumor cells. | 120 gastric<br>cancer<br>patients   | [11]    |
| Pancreatic<br>Cancer | Lewis Antigen<br>Phenotype | Not specified            | Lewis- negative patients (n=100) had a poorer prognosis than Lewis- positive patients (n=753, P<0.001) and a higher metastatic rate (P=0.004).                               | 853 patients with pancreatic cancer | [4][12] |
| Pancreatic<br>Cancer | Lewis Antigen<br>Phenotype | Not specified            | Risk of<br>mortality                                                                                                                                                         | 1187 patients with                  | [13]    |



|                      |               |                          | increased in<br>the order of<br>Le(a+b-),<br>Le(a-b+), and<br>Le(a-b-).                              | pancreatic<br>ductal<br>adenocarcino<br>ma |      |
|----------------------|---------------|--------------------------|------------------------------------------------------------------------------------------------------|--------------------------------------------|------|
| Pancreatic<br>Cancer | Lewis A (Lea) | Immunohisto<br>chemistry | Lea was detected in 87% of pancreatic cancer specimens, regardless of the patient's Lewis phenotype. | 30 patients with pancreatic cancer         | [14] |

## **Role in Metastasis: The E-selectin Connection**

One of the most critical functions of Lewis A and sialyl Lewis A in cancer is their role as ligands for selectins, a family of cell adhesion molecules.[5] Specifically, sialyl Lewis A binds to E-selectin, which is expressed on the surface of endothelial cells lining blood vessels.[6][11] This interaction mediates the initial adhesion of circulating tumor cells to the endothelium, a crucial step in the metastatic cascade.[5] The binding facilitates the "rolling" of cancer cells along the vessel wall, allowing for subsequent firm adhesion and extravasation into distant tissues.[6]

# Signaling Pathways Activated by Lewis A-Mediated Adhesion

The binding of sialyl Lewis A on cancer cells to E-selectin on endothelial cells is not merely a physical tethering event; it also initiates intracellular signaling cascades in the cancer cells, promoting their migration and invasion. This "outside-in" signaling can activate several key pathways.

## **Signaling Pathway Diagram**













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. embopress.org [embopress.org]
- 2. Rho GTPases and related signaling complexes in cell migration and invasion PubMed [pubmed.ncbi.nlm.nih.gov]

### Foundational & Exploratory





- 3. Rho GTPase signaling complexes in cell migration and invasion PMC [pmc.ncbi.nlm.nih.gov]
- 4. weldonbiotech.com [weldonbiotech.com]
- 5. Paired tumor marker of soluble E-selectin and its ligand sialyl Lewis A in colorectal cancer
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sceti.co.jp [sceti.co.jp]
- 7. cloud-clone.com [cloud-clone.com]
- 8. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 9. Integrin signaling through FAK in the regulation of mammary stem cells and breast cancer
   PMC [pmc.ncbi.nlm.nih.gov]
- 10. E-selectin: sialyl Lewis, a dependent adhesion of colon cancer cells, is inhibited differently by antibodies against E-selectin ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of Sialyl Lewis Antigen Expression in Colon Cancer Cells by Sialidase NEU4 PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rho GTPases: Regulation and roles in cancer cell biology PMC [pmc.ncbi.nlm.nih.gov]
- 13. FAK-Src Signaling Pathway: Tyrosine Kinases in Cell Migration & Cancer Progression Creative Biolabs [creativebiolabs.net]
- 14. SRC-mediated phosphorylation of focal adhesion kinase couples actin and adhesion dynamics to survival signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Lewis A Trisaccharide: A Key Player in Tumor Progression and Metastasis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139678#lewis-a-trisaccharide-as-a-tumor-associated-carbohydrate-antigen]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com